(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.298. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Pharmacokinetics
The study of compounds closely related to "(E)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)but-2-en-1-one" often focuses on their metabolism, excretion, and pharmacokinetics. For instance, the compound PF-00734200, a dipeptidyl peptidase IV inhibitor with a structure that includes a pyrimidin-2-yl component, has been examined for its pharmacokinetics in rats, dogs, and humans. This research highlights the importance of understanding how such compounds are absorbed, metabolized, and eliminated from the body, providing crucial insights for drug development processes (Sharma et al., 2012).
Anti-Angiogenic and DNA Cleavage Activities
Another area of research is the synthesis and biological evaluation of novel derivatives that exhibit significant anti-angiogenic and DNA cleavage activities. Compounds with a pyrimidin-2-yl piperidine structure have been synthesized and tested for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model and their ability to cleave DNA. Such studies suggest potential anticancer applications by targeting the formation of blood vessels and interacting with the genetic material of cancer cells (Kambappa et al., 2017).
Anticancer Activities
The design and synthesis of pyrimidin-2-yl piperidine derivatives also explore their potential anticancer activities. Compounds featuring a pyrimidin-2-yl piperidine moiety have been investigated for their activity against a range of human tumor cell lines, demonstrating the potential of these compounds to act as anticancer agents by affecting various cellular processes (Singh & Paul, 2006).
Synthesis Methodologies
Research into compounds with the pyrimidin-2-yl piperidine structure also encompasses the development of novel synthesis methodologies. These studies aim to improve the efficiency and scalability of synthesizing such compounds, which is critical for their further evaluation and potential drug development. For example, a practical synthesis approach for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors demonstrates the ongoing efforts to streamline the production of these compounds for biomedical research (Zhang et al., 2009).
Properties
IUPAC Name |
(E)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-5-12(17)16-9-3-6-11(10-16)18-13-14-7-4-8-15-13/h2,4-5,7-8,11H,3,6,9-10H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMZJIPYZMFKW-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.